molecular formula C10H8N6OS B5537689 N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1H-1,2,4-triazole-3-carboxamide

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B5537689
M. Wt: 260.28 g/mol
InChI Key: IOQXAQAFWPRZKC-UHFFFAOYSA-N
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Description

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzothiadiazole ring fused with a triazole ring, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Benzothiadiazole Ring: This step involves the reaction of 2-aminobenzenethiol with nitrous acid to form the benzothiadiazole ring.

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine with an appropriate carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the benzothiadiazole and triazole rings through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, and halides under mild to moderate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiadiazole and triazole rings.

    Reduction: Reduced forms of the compound, often leading to the formation of amine derivatives.

    Substitution: Substituted benzothiadiazole derivatives with various functional groups.

Scientific Research Applications

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity.

    Modulate Signaling Pathways: The compound can modulate various signaling pathways, leading to changes in cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide
  • N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide
  • N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(4-nitrophenoxy)acetamide

Uniqueness

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1H-1,2,4-triazole-3-carboxamide stands out due to its unique combination of benzothiadiazole and triazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6OS/c1-5-2-3-6-8(16-18-15-6)7(5)13-10(17)9-11-4-12-14-9/h2-4H,1H3,(H,13,17)(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQXAQAFWPRZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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